N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide, also known as BIX-01294, is a chemical compound that has gained attention in the scientific community due to its potential applications in epigenetic research.
Scientific Research Applications
Antimicrobial and Anti-proliferative Activities
Research by Mansour et al. (2020) identified derivatives of thiazolyl pyrazoline linked to benzo[1,3]dioxole, showing significant antimicrobial and antiproliferative activities. These derivatives, related in structure to N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide, demonstrated potential as anti-proliferative agents against cancer cells, including a notable inhibitory effect on HCT-116 cells (Mansour et al., 2020).
Antifungal Agents
Narayana et al. (2004) synthesized a series of benzamide derivatives with thiazole structures, which displayed potential as antifungal agents. The study highlighted the significance of the thiazole moiety in the compound's efficacy against fungal infections (Narayana et al., 2004).
Antimicrobial Properties
Bikobo et al. (2017) synthesized a series of thiazole derivatives, which exhibited promising antimicrobial properties. These compounds showed potent effects against various bacterial and fungal strains, suggesting their potential in treating infections related to these microbes (Bikobo et al., 2017).
Anticancer Evaluation
Ravinaik et al. (2021) designed a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which showed moderate to excellent anticancer activity. This research highlights the potential of such compounds in cancer treatment, with some derivatives showing higher activity than reference drugs (Ravinaik et al., 2021).
Stearoyl-CoA Desaturase-1 Inhibitors
Uto et al. (2009) reported the development of benzamides as inhibitors of stearoyl-CoA desaturase-1 (SCD-1). These compounds, including derivatives with the benzo[d][1,3]dioxol-5-yl moiety, showed potential in inhibiting SCD-1, a key enzyme involved in lipid metabolism (Uto et al., 2009).
Psychotropic and Anti-Inflammatory Activities
Zablotskaya et al. (2013) synthesized new benzamide derivatives with significant psychotropic and anti-inflammatory activities. These compounds demonstrated high sedative action and potent anti-inflammatory effects, suggesting potential applications in neurological and inflammatory disorders (Zablotskaya et al., 2013).
properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-12(2)27-15-5-3-4-14(8-15)19(23)22-20-21-16(10-26-20)13-6-7-17-18(9-13)25-11-24-17/h3-10,12H,11H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAJKAZRGIHTCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.